molecular formula C8H9N3O3 B2379699 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide CAS No. 1351634-75-7

2-(Cyclopropanecarboxamido)oxazole-4-carboxamide

Cat. No. B2379699
CAS RN: 1351634-75-7
M. Wt: 195.178
InChI Key: LQEILSLBRBYSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Cyclopropanecarboxamido)oxazole-4-carboxamide” is a chemical compound with the molecular formula C8H9N3O3 . It’s a member of the oxazole family, which are heterocyclic compounds containing an oxazole ring. Oxazole rings are five-membered with two adjacent heteroatoms, one oxygen atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopropane ring attached to an oxazole ring via a carboxamide group . The oxazole ring is a five-membered ring containing two heteroatoms, one oxygen atom, and one nitrogen atom .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 275.26 g/mol . It has a topological polar surface area of 97.4 Ų, indicating its polarity . It has a complexity of 386, suggesting it has a relatively complex structure .

Scientific Research Applications

1. Synthesis and Chemical Reactivity

  • Oxazole Synthesis: The compound is involved in the synthesis of various oxazole structures. For example, a study demonstrated an efficient modular synthesis of oxazoles via a gold-catalyzed oxidation strategy (Luo, Ji, Li, & Zhang, 2012).
  • Copper-Catalyzed Cyclization: It has been used in intramolecular copper-catalyzed cyclization, leading to the formation of substituted oxazoles, highlighting its role in creating complex molecular structures (Kumar, Saraiah, Misra, & Ila, 2012).

2. Photooxygenation and Triamide Formation

  • Masked Activated Carboxylates: The compound's oxazole structure can act as a masked form of activated carboxylic acids, forming triamides upon reaction with singlet oxygen, which is a crucial step in synthesizing macrolides (Wasserman, Gambale, & Pulwer, 1981).

3. Biochemical Applications

  • Acid Ceramidase Inhibition: A study on acid ceramidase inhibitors found that a series of substituted oxazol-2-one-3-carboxamides, structurally similar to the compound , showed significant biological activity. These findings suggest potential applications in pharmacology and biochemistry (Caputo et al., 2020).

4. Antiviral and Antibacterial Properties

  • Antiviral Activity: Thiazole C-nucleosides, related in structure to oxazole-4-carboxamides, have shown significant antiviral activity, indicating potential applications in antiviral research (Srivastava et al., 1977).
  • Antibacterial and Antifungal Activity: Research on amino acids and peptides containing oxazole moieties has demonstrated moderate antibacterial and antifungal activities, suggesting the compound's potential in developing new antimicrobial agents (Stanchev et al., 1999).

5. Catalysis and Synthesis

Future Directions

The future directions for research on “2-(Cyclopropanecarboxamido)oxazole-4-carboxamide” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. Oxazole derivatives are of interest in medicinal chemistry due to their diverse biological activities .

Mechanism of Action

Target of Action

The primary target of 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide is currently unknown. The compound is structurally similar to indole-2-carboxamides, which have been found to inhibit the growth of Mycobacterium tuberculosis and pediatric brain tumor cells . .

Mode of Action

Given its structural similarity to indole-2-carboxamides, it may interact with its targets in a similar manner

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Based on its structural similarity to indole-2-carboxamides, it may affect similar pathways . More research is needed to identify the specific biochemical pathways this compound affects.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Based on its structural similarity to indole-2-carboxamides, it may have similar effects

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as temperature, pH, and the presence of other compounds could potentially affect its action

properties

IUPAC Name

2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c9-6(12)5-3-14-8(10-5)11-7(13)4-1-2-4/h3-4H,1-2H2,(H2,9,12)(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEILSLBRBYSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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